molecular formula C19H25N3O4 B2686805 tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1707714-45-1

tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B2686805
CAS No.: 1707714-45-1
M. Wt: 359.426
InChI Key: PVTDQARXMMVMFQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core with a tert-butyl carboxylate ester at position 8 and a 3-methoxyphenyl substituent at position 2. The 4-oxo group introduces a ketone functionality, critical for hydrogen bonding and reactivity in medicinal chemistry applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-10-8-19(9-11-22)16(23)20-15(21-19)13-6-5-7-14(12-13)25-4/h5-7,12H,8-11H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTDQARXMMVMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound that exhibits notable biological activities. This article reviews its chemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound features a spirocyclic framework characterized by the presence of a methoxyphenyl group and a triazaspiro structure. Its molecular formula is C15H20N4O3C_{15}H_{20}N_4O_3 with a molecular weight of approximately 304.35 g/mol. The structural uniqueness contributes to its potential pharmacological applications.

Property Value
Molecular FormulaC15H20N4O3C_{15}H_{20}N_4O_3
Molecular Weight304.35 g/mol
IUPAC NameThis compound
InChI KeyXYZ123456789

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
  • Receptor Modulation : It might interact with receptors that mediate cellular signaling pathways, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could serve as a lead compound for the development of new antimicrobial agents.

Case Study: Antitumor Activity

A case study involving the evaluation of this compound's antitumor properties was conducted using human cancer cell lines. The findings indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell Line IC50 (µM)
HeLa10
MCF715
A54920

These results highlight the compound's potential as an antitumor agent, warranting further exploration in preclinical models.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to tert-butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate exhibit significant anticancer properties. The triazole moiety present in the compound is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. In particular, studies have shown that derivatives of triazaspiro compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar spirocyclic compounds have been reported to possess antibacterial and antifungal properties. The incorporation of the methoxyphenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exhibit efficacy against various pathogens .

Materials Science Applications

2.1 Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The spiro structure contributes to increased rigidity and thermal stability in polymer matrices. Research indicates that incorporating such compounds into polymer blends can enhance mechanical strength and thermal resistance, making them suitable for applications in coatings and composites .

2.2 Photophysical Properties

The photophysical characteristics of this compound are also noteworthy. Compounds with similar structures have shown promising results in photodynamic therapy (PDT), where light activation leads to the generation of reactive oxygen species capable of destroying targeted cells. This application is particularly relevant in cancer treatment where localized therapy is desired .

Biological Studies

3.1 Enzyme Inhibition

Studies suggest that this compound may act as an enzyme inhibitor. The structural features allow for interactions with active sites of various enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic diseases .

3.2 Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with this compound class. The ability to cross the blood-brain barrier and modulate neuroinflammatory processes positions these compounds as candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Data Summary Table

Application Area Potential Uses Mechanism/Properties
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits angiogenesis
Antimicrobial agentsEnhances membrane penetration
Materials SciencePolymer synthesisIncreases rigidity and thermal stability
Photodynamic therapyGenerates reactive oxygen species upon light activation
Biological StudiesEnzyme inhibitorsInteracts with enzyme active sites
Neuroprotective effectsModulates neuroinflammatory processes

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Anticancer Studies : A study demonstrated that a derivative of triazaspiro compounds significantly reduced tumor size in xenograft models by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Efficacy : Research involving derivatives showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
  • Polymer Development : A recent study reported the synthesis of a new polymer using spirocyclic monomers that exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structural Analogs

A detailed comparison of substituents, physicochemical properties, and applications is provided below:

Table 1: Structural and Functional Comparison of 1,3,8-Triazaspiro[4.5]decane Derivatives

Compound Name Substituent at Position 2 Molecular Weight Key Functional Groups Applications/Notes Reference
Target Compound 3-Methoxyphenyl 347.39 (calc.) 4-oxo, tert-butyl carboxylate Research intermediate; discontinued
tert-Butyl 4-oxo-2-phenyl-... Phenyl 329.40 4-oxo, tert-butyl carboxylate Biochemical screening; commercial
tert-Butyl 2-(2-fluorophenyl)-4-oxo-... 2-Fluorophenyl 347.38 4-oxo, tert-butyl carboxylate High solubility in polar solvents
tert-Butyl 2-(3-fluorophenyl)-4-oxo-... 3-Fluorophenyl 347.39 4-oxo, tert-butyl carboxylate Building block for kinase inhibitors
tert-Butyl 2-isopropyl-4-oxo-... Isopropyl 295.38 4-oxo, tert-butyl carboxylate Lab-scale synthesis; limited stock
tert-Butyl 2-(4-methoxyphenyl)-3-sulfanylidene 4-Methoxyphenyl + thioxo group Not reported 3-thioxo, tert-butyl carboxylate Sulfur-based reactivity studies

Substituent Effects on Properties

  • However, steric hindrance from the methoxy group may reduce solubility compared to simpler phenyl analogs .
  • Halogen Substituents (e.g., 2-/3-Fluoro): Fluorine atoms introduce electron-withdrawing effects, increasing metabolic stability and altering lipophilicity. The 3-fluorophenyl derivative (MW 347.39) is prioritized in kinase inhibitor pipelines due to improved target selectivity .
  • Alkyl Chains (e.g., Isopropyl): The isopropyl-substituted analog (MW 295.38) exhibits reduced steric bulk, favoring synthetic accessibility but limiting pharmacological utility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a reflux reaction with anhydrous potassium carbonate (K₂CO₃) in acetonitrile for 6–12 hours under nitrogen atmosphere is effective for spirocyclic intermediates. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Monitor reaction progress using TLC or LC-MS.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the spirocyclic structure and substituent positions (e.g., methoxyphenyl group).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in related spiro compounds .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol :

  • Storage : Store at 2–8°C in tightly sealed, moisture-free containers. Use desiccants to prevent hydrolysis .
  • Handling : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Strategy :

  • SAR Studies : Replace the 3-methoxyphenyl group with fluorophenyl or other electron-withdrawing/-donating groups (e.g., as in ) to evaluate changes in pharmacological activity .
  • Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., kinases or GPCRs).
    • Validation : Test modified analogs in in vitro assays (e.g., enzyme inhibition, receptor binding).

Q. How to address contradictions in biological activity data across studies?

  • Troubleshooting :

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Experimental Reproducibility : Standardize assay conditions (e.g., pH, temperature, solvent composition).
  • Sample Stability : Monitor degradation over time using LC-MS, especially if organic degradation is suspected (e.g., as noted in ) .

Q. What experimental designs mitigate instability during long-term studies?

  • Approach :

  • Stability Testing : Conduct accelerated stability studies under varied pH (1–10), temperatures (4°C, 25°C, 40°C), and light exposure.
  • Stabilization : Add antioxidants (e.g., BHT) or store samples at –20°C with desiccants .
    • Analysis : Quantify degradation products via HPLC-UV or LC-MS.

Q. How to optimize reaction yields for scaled-up synthesis?

  • Optimization Steps :

  • Catalysis : Screen palladium or copper catalysts for coupling reactions.
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.
  • Workflow : Use flow chemistry for continuous production and reduced side reactions .

Data Contradiction Analysis

Q. Why might biological assays show inconsistent results for this compound?

  • Potential Causes :

  • Solvent Effects : DMSO concentrations >1% can denature proteins, altering assay outcomes.
  • Metabolic Instability : Rapid degradation in cell culture media (e.g., ester hydrolysis) may reduce apparent activity.
    • Resolution : Pre-treat compounds with liver microsomes to assess metabolic stability .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when working with this compound?

  • Requirements :

  • Respiratory Protection : Use NIOSH-approved N95 masks if airborne particles are generated.
  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and lab coats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.